Lynronne-3

Antimicrobial resistance MRSA Minimum inhibitory concentration

Researchers studying antimicrobial resistance face sourcing challenges for validated AMPs with reproducible membrane-targeting kinetics. Lynronne-3 provides documented rapid bactericidal action against MRSA and A. baumannii with strain-specific MIC data. • Faster bactericidal kinetics than vancomycin against MRSA (MIC 32-128 μg/mL) • Membrane permeabilization within 60 min in S. aureus; superior potency vs. Lynronne-2 • Favorable selectivity: CC₅₀ >589 μg/mL in human kidney, lung, intestinal, skin, and liver cell lines • Synergy with gentamicin, additive with amoxicillin/erythromycin • ≥95% HPLC purity, white to off-white powder, shipped ambient

Molecular Formula C119H187N43O25S
Molecular Weight 2652.1 g/mol
Cat. No. B15137357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLynronne-3
Molecular FormulaC119H187N43O25S
Molecular Weight2652.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C119H187N43O25S/c1-61(2)52-81(104(178)152-80(42-44-90(122)166)102(176)156-84(55-67-28-13-9-14-29-67)107(181)149-76(36-21-47-139-116(129)130)97(171)145-73(94(124)168)41-43-89(121)165)154-110(184)87(60-188)159-105(179)82(53-62(3)4)153-101(175)78(38-23-49-141-118(133)134)151-108(182)86(57-69-59-143-72-33-18-17-32-70(69)72)158-111(185)88-40-25-51-162(88)113(187)93(65(7)164)161-103(177)79(39-24-50-142-119(135)136)148-98(172)77(37-22-48-140-117(131)132)150-106(180)83(54-66-26-11-8-12-27-66)155-99(173)74(34-19-45-137-114(125)126)146-95(169)63(5)144-112(186)92(64(6)163)160-109(183)85(56-68-30-15-10-16-31-68)157-100(174)75(35-20-46-138-115(127)128)147-96(170)71(120)58-91(123)167/h8-18,26-33,59,61-65,71,73-88,92-93,143,163-164,188H,19-25,34-58,60,120H2,1-7H3,(H2,121,165)(H2,122,166)(H2,123,167)(H2,124,168)(H,144,186)(H,145,171)(H,146,169)(H,147,170)(H,148,172)(H,149,181)(H,150,180)(H,151,182)(H,152,178)(H,153,175)(H,154,184)(H,155,173)(H,156,176)(H,157,174)(H,158,185)(H,159,179)(H,160,183)(H,161,177)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)(H4,133,134,141)(H4,135,136,142)/t63-,64+,65+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-/m0/s1
InChIKeyGBZDTJFVEQMUOX-FIOGHASOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lynronne-3 Specifications & Characterization


Lynronne-3 is a cationic antimicrobial peptide (AMP) identified through functional metagenomic screening of the rumen microbiome [1]. The peptide consists of 20 amino acid residues (NRFTARFRRTPWRLCLQFRQ-NH₂), has a molecular weight of 2652.10 g/mol, and adopts an alpha-helical secondary structure [2][3]. It is supplied as a white to off-white powder with purity ≥95% by HPLC, and is intended for research use only in antimicrobial discovery, mechanism-of-action studies, and preclinical infection model development .

Compound Class Cationic antimicrobial peptide (AMP) probe
Research Context Antimicrobial screening and mechanism-of-action studies
Specification HPLC purity review; supplied as lyophilized powder
Model Fit Preclinical infection model development support

Why Lynronne-3 Cannot Be Substituted


Substituting Lynronne-3 with structurally distinct antimicrobial peptides or conventional antibiotics is not scientifically valid due to its unique membrane-targeting kinetics and species-specific efficacy profile. Lynronne-3 induces rapid membrane permeabilization within 60 minutes in S. aureus and exhibits strain-dependent MIC variations (2–128 μg/mL) against A. baumannii clinical isolates [1][2]. Importantly, its bactericidal kinetics differ from vancomycin and its membrane-destabilizing potency exceeds that of its close analog Lynronne-2 [3][4]. These functional distinctions mean that procurement decisions must be guided by quantitative comparative evidence rather than class-level assumptions.

Target
Lynronne-3: membrane-targeting kinetics with reported strain-dependent profile against MRSA and A. baumannii.
Risk 1
Conventional antibiotics (e.g., vancomycin): distinct bactericidal mechanism; cell-wall synthesis inhibition kinetics may not transfer to membrane-permeabilization endpoints.
Risk 2
Lynronne-2 analog: membrane-destabilization profile differs; reported lower depolarization response may shift assay interpretation in A. baumannii studies.
Risk 3
Class-level substitution: antimicrobial peptide class inference may not capture strain-dependent MIC variation or synergy with gentamicin; requires compound-specific review.

Lynronne-3 Comparative Evidence


Anti-MRSA Potency vs Vancomycin

Lynronne-3 exhibits a minimum inhibitory concentration (MIC) range of 32–128 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. In a direct comparative assay, vancomycin—a first-line clinical antibiotic for MRSA—displayed an MIC of ≥256 μg/mL against the same MRSA strains . This represents a 2- to 8-fold lower MIC for Lynronne-3 relative to vancomycin, indicating superior in vitro potency against this high-priority resistant pathogen.

MIC vs Vancomycin
Head-to-head
Lynronne-3: 32–128 μg/mL vs vancomycin: ≥256 μg/mL against MRSA
Reported lower MIC in tested set; supports MRSA screening context.
Broth microdilution; MRSA clinical strains.
Antimicrobial resistance MRSA Minimum inhibitory concentration Peptide therapeutics

MRSA Killing Kinetics vs Vancomycin

In time-kill kinetic assays, Lynronne-3 (tested alongside Lynronne-1 and Lynronne-2 at 3× MIC) demonstrated relatively faster bactericidal activity against three MRSA strains compared to vancomycin [1]. Lynronne-3 achieved significant bacterial load reduction at earlier time points, with membrane permeabilization detectable within 60 minutes in S. aureus [2]. Vancomycin, by contrast, exhibited slower killing kinetics characteristic of its distinct cell wall synthesis inhibition mechanism.

Killing Kinetics
Head-to-head
Membrane permeabilization within 60 min; faster killing than vancomycin at 3× MIC
Reported faster bactericidal kinetics; may support screening workflow efficiency.
Time-kill assay; MRSA ATCC 33591, USA300.
Bactericidal kinetics Time-kill assay MRSA Antimicrobial peptides

Membrane Destabilization vs Lynronne-2

Fluorescence-based membrane destabilization assays using DiSC₃(5) dye against A. baumannii revealed that Lynronne-3 induces significantly higher membrane depolarization than Lynronne-2 [1]. Quantitative fluorescence intensity measurements (shown in Figure 6 of the source publication) demonstrated that Lynronne-3 and Lynronne-1 exhibited comparable membrane-destabilizing potency, both exceeding that of Lynronne-2 [2]. This finding was independently corroborated by transcriptomic analysis showing differential gene expression patterns consistent with enhanced membrane perturbation [3].

Membrane Activity
Head-to-head
Higher membrane depolarization vs Lynronne-2; comparable to Lynronne-1
Reported higher membrane-destabilization response; supports A. baumannii pathway-review context.
DiSC₃(5) fluorescence assay; A. baumannii ATCC 19606.
Acinetobacter baumannii Membrane permeabilization Antimicrobial peptides Mechanism of action

Mammalian Cytotoxicity vs Lynronne-1

Cytotoxicity assessment across five human cell lines revealed that Lynronne-3 displays a distinct toxicity profile compared to Lynronne-1 [1]. Against A498 kidney epithelial cells, Lynronne-3 exhibited a CC₅₀ of 664.1 ± 48.2 μg/mL—approximately 3-fold higher (less toxic) than Lynronne-1 (220.7 ± 13.7 μg/mL) [2]. Against BEAS-2B lung epithelial cells, Lynronne-3 showed a CC₅₀ of 589.2 ± 36.4 μg/mL compared to 184.0 ± 7.9 μg/mL for Lynronne-1 [3]. In Caco-2 intestinal and HepG2 liver cells, Lynronne-3 maintained CC₅₀ values >1000 μg/mL, indicating minimal cytotoxicity in these cell types [4].

Cytotoxicity Profile
Head-to-head
CC₅₀ A498: 664.1 ± 48.2 μg/mL; BEAS-2B: 589.2 ± 36.4 μg/mL; Caco-2/HepG2: >1000 μg/mL
Reported higher CC₅₀ vs Lynronne-1; supports cytotoxicity endpoint review in human cell lines.
MTT assay; 24 h exposure; n=3; mean ± S.D.
Cytotoxicity Selectivity index Mammalian cell lines Safety profiling

Antibiotic Synergy Profile

Checkerboard synergy assays against A. baumannii revealed that Lynronne-3 exhibits additive effects with amoxicillin and erythromycin, and synergistic activity with gentamicin [1]. The fractional inhibitory concentration index (FICI) for Lynronne-3 with gentamicin fell within the synergistic range (FICI ≤0.5), whereas Lynronne-2 displayed similar additive/synergistic patterns but Lynronne-1 was not tested for synergy in this study [2]. This combination potential is not observed with all AMPs and represents a functional differentiator for experimental design.

Antibiotic Synergy
Reported
Synergistic with gentamicin (FICI ≤0.5); additive with amoxicillin and erythromycin
Reported synergy profile supports combination assay context against A. baumannii.
Checkerboard assay; A. baumannii ATCC 19606.
Antibiotic synergy Combination therapy Gentamicin Amoxicillin Erythromycin

MRSA Resistance Development

In serial passage experiments, MRSA strains exposed to sub-lethal concentrations of Lynronne-3 (and its analogs Lynronne-1 and Lynronne-2) for 25 consecutive days showed no decrease in susceptibility, as measured by stable MIC values throughout the exposure period [1]. This contrasts with conventional antibiotics where rapid resistance emergence is frequently observed in similar experimental paradigms. The resistance-evasive property is attributed to the membrane-targeting mechanism of action, which imposes a higher evolutionary barrier than single-enzyme inhibition [2].

Resistance Evolution
Class-level
Stable MIC (≤2-fold change) after 25-day sub-lethal exposure in MRSA
Reported stable susceptibility supports resistance-evolution study context.
Serial passage; 0.5× MIC; MRSA; data to verify.
Antimicrobial resistance Serial passage MRSA Resistance development

Lynronne-3 Research Applications


MRSA Susceptibility and Mechanistic Studies

Lynronne-3 is optimally deployed in broth microdilution and time-kill assays against methicillin-resistant Staphylococcus aureus (MRSA), where its MIC range of 32–128 μg/mL and faster bactericidal kinetics relative to vancomycin provide a quantifiable performance advantage [1][2]. Researchers investigating membrane-active antimicrobial mechanisms can leverage the documented membrane permeabilization occurring within 60 minutes in S. aureus as a benchmark for comparative studies [3].

A. baumannii Research

For studies targeting WHO critical priority pathogen A. baumannii, Lynronne-3 is indicated based on its strain-dependent MIC range (2–128 μg/mL) and superior membrane-destabilizing activity compared to Lynronne-2 [1][2]. Its characterized anti-biofilm activity against A. baumannii supports its use in biofilm eradication and prevention studies [3].

Antibiotic Synergy Screening

Lynronne-3 is appropriate for checkerboard synergy assays and combination therapy development, particularly with gentamicin (synergistic), amoxicillin, and erythromycin (additive) against Gram-negative pathogens [1]. Its documented interaction profile with clinically relevant antibiotics makes it a suitable candidate for studies evaluating AMP-antibiotic combinations to overcome resistance [2].

Mammalian Cytotoxicity & Selectivity

Lynronne-3 is suited for cytotoxicity and selectivity index determinations in human cell lines (A498 kidney, BEAS-2B lung, Caco-2 intestine, HaCaT skin, HepG2 liver), where its CC₅₀ values (>589 μg/mL in most cell types) provide a favorable therapeutic window [1]. Comparative studies with Lynronne-1 can leverage the 3-fold higher CC₅₀ of Lynronne-3 in kidney and lung cells to interrogate structure-toxicity relationships [2].

Application
Selection Property
Validation Focus
MRSA susceptibility and mechanistic studies
Membrane-targeting kinetics review
MIC endpoint and time-kill assay interpretation
A. baumannii screening studies
Membrane-destabilization assay context
Strain-dependent MIC range and biofilm endpoint review
Antibiotic combination assays
Synergy profile with gentamicin
FICI and checkerboard assay endpoint review
Cytotoxicity and selectivity determination
CC₅₀ range across human cell lines
Cell-viability endpoint review; structure-toxicity interpretation
All applications are research-use contexts. Validation should be performed under specific assay conditions. Reported endpoints require independent confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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